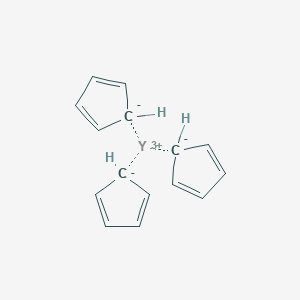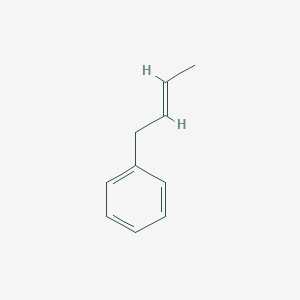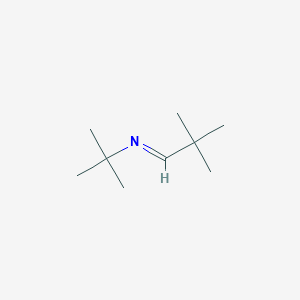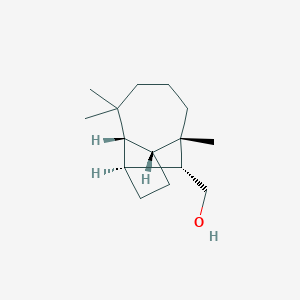
(-)-Isolongifolol
Descripción general
Descripción
This would include the basic information about the compound such as its molecular formula, molecular weight, and structural formula. The compound’s classification and its role or significance in its relevant field would also be discussed.
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product. Any challenges or unique aspects of the synthesis would also be highlighted.Molecular Structure Analysis
The molecular structure of the compound would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The results would provide information about the compound’s bond lengths, bond angles, and overall 3D structure.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. The conditions required for these reactions and the products formed would be discussed. Mechanisms of these reactions may also be proposed based on experimental evidence.Physical And Chemical Properties Analysis
The compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as reactivity, stability, etc.) would be discussed. These properties can often be related to the compound’s structure.Aplicaciones Científicas De Investigación
Microbial Transformation and Enzyme Inhibition :
- A study by Choudhary et al. (2005) found that the microbial transformation of (-)-isolongifolol using Fusarium lini and Aspergillus niger produced new metabolites with butyrylcholinesterase inhibitory activity, suggesting potential medicinal applications (Choudhary et al., 2005).
Synthesis of Longifolane Derivatives :
- Patnekar and Bhattcharyya (1967) demonstrated the use of lead tetraacetate in the synthesis of novel longifolane derivatives from isolongifolol, indicating its utility in organic synthesis (Patnekar & Bhattcharyya, 1967).
Biotransformation Using Plant Pathogenic Fungus :
- Miyazawa et al. (2010) explored the biotransformation of (-)-isolongifolol using the plant pathogenic fungus Glomerella cingulata, leading to the production of novel organic compounds (Miyazawa et al., 2010).
Inhibition of UDP-Glucuronosyltransferase 2B7 :
- Bichlmaier et al. (2007) studied a set of derivatives of (-)-isolongifolol for inhibition and glucuronidation assays employing human UDP-glucuronosyltransferase (UGT) 2B7, revealing insights into the structure-activity relationships of UGT2B7 ligands (Bichlmaier et al., 2007).
Neuroprotective Effects Against Rotenone-Induced Dysfunction :
- Balakrishnan et al. (2018) investigated the neuroprotective effects of isolongifolene against rotenone-induced mitochondrial dysfunction, oxidative stress, and apoptosis in SH-SY5Y human neuroblastoma cells, suggesting potential therapeutic applications for neurodegenerative diseases (Balakrishnan et al., 2018).
Anticancer Activity of Derivatives :
- Wang et al. (2021) designed and synthesized pyrazole ring-containing isolongifolanone derivatives, evaluating their antiproliferative activities and potential as CDK2 inhibitors in cancer cell lines (Wang et al., 2021).
Safety And Hazards
This section would discuss any safety concerns or hazards associated with the compound. This could include toxicity data, handling precautions, and disposal guidelines.
Direcciones Futuras
Finally, potential future research directions involving the compound would be discussed. This could include potential applications, modifications to improve its properties, or areas where further study is needed.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
[(1R,2S,7R,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-14(2)7-4-8-15(3)11-6-5-10(13(11)14)12(15)9-16/h10-13,16H,4-9H2,1-3H3/t10-,11-,12+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJHQHUOVIDRCF-DGMCESFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2CO)CC3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@@H]3[C@H]1CC[C@@H]3[C@@H]2CO)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1R,2S,7R,8S,9S)-3,3,7-trimethyl-8-tricyclo[5.4.0.02,9]undecanyl]methanol | |
CAS RN |
1139-17-9 | |
| Record name | [1S-(1α,3aβ,4α,8aβ,9R*)]-decahydro-4,8,8-trimethyl-1,4-methanoazulene-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.198 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



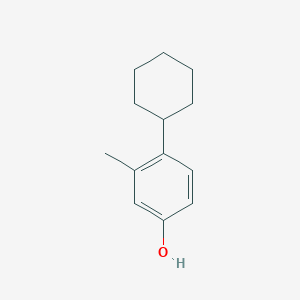
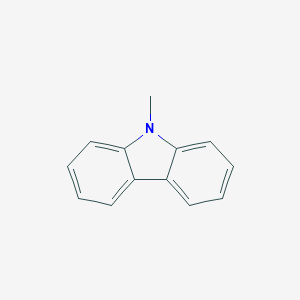

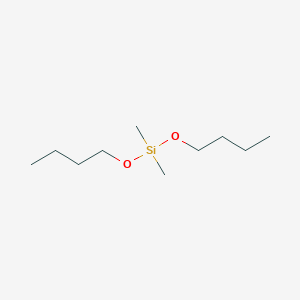
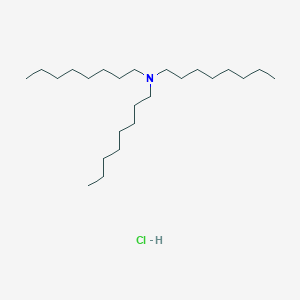
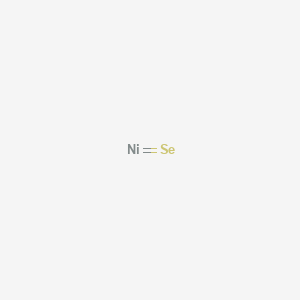
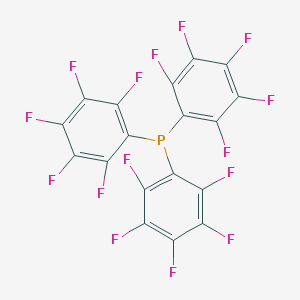
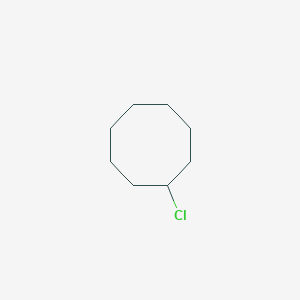
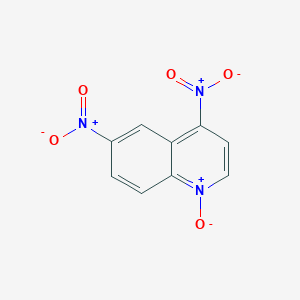
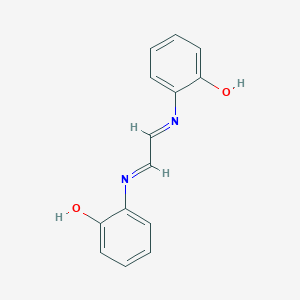
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
